3-iso-Propylphenyl-(2-pyridyl)methanol
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Overview
Description
3-iso-Propylphenyl-(2-pyridyl)methanol is an organic compound that features a phenyl ring substituted with an iso-propyl group and a pyridyl ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Propylphenyl-(2-pyridyl)methanol typically involves the reaction of 3-iso-propylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-iso-Propylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major products include 3-iso-propylbenzaldehyde and 3-iso-propylbenzoic acid.
Reduction: The major product is 3-iso-propylphenyl-(2-pyridyl)methane.
Substitution: Various substituted derivatives of the phenyl and pyridyl rings are formed.
Scientific Research Applications
3-iso-Propylphenyl-(2-pyridyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iso-Propylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the compound’s structural features allow it to participate in various chemical reactions, influencing its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-iso-Propylphenyl-(4-pyridyl)methanol
- 3-iso-Propylphenyl-(3-pyridyl)methanol
- 3-tert-Butylphenyl-(2-pyridyl)methanol
Uniqueness
3-iso-Propylphenyl-(2-pyridyl)methanol is unique due to the specific positioning of the iso-propyl group on the phenyl ring and the 2-pyridyl group attached to the methanol. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-propan-2-ylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)15(17)14-8-3-4-9-16-14/h3-11,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMNCUVKWYJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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